Cas no 305337-58-0 (2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid)

2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid is a specialized organic compound featuring a 1,2,4-triazole core substituted with two 4-chlorophenyl groups and a thioether-linked acetic acid moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of chlorophenyl groups enhances lipophilicity, while the acetic acid functionality allows for further derivatization, such as esterification or amidation. Its triazole scaffold contributes to potential biological activity, particularly in antimicrobial or antifungal applications. The compound’s well-defined structure and functional group versatility make it suitable for research in medicinal chemistry and material science, where precise molecular design is critical.
2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid structure
305337-58-0 structure
Product Name:2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid
CAS No:305337-58-0
MF:C16H11Cl2N3O2S
MW:380.248440027237
CID:3057854
PubChem ID:1627928
Update Time:2025-11-01

2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
    • 2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid
    • 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
    • AKOS000268781
    • CS-0346362
    • EN300-110701
    • AG-690/12089067
    • 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceticacid
    • {[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
    • 2-((4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazol-3-yl)thio)acetic acid
    • 305337-58-0
    • 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic Acid
    • 2-[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetic acid
    • Inchi: 1S/C16H11Cl2N3O2S/c17-11-3-1-10(2-4-11)15-19-20-16(24-9-14(22)23)21(15)13-7-5-12(18)6-8-13/h1-8H,9H2,(H,22,23)
    • InChI Key: BHLAJSVPOSKRFP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(=NN=C1C1C=CC(=CC=1)Cl)SCC(=O)O

Computed Properties

  • Exact Mass: 378.9949032Da
  • Monoisotopic Mass: 378.9949032Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 93.3Ų

2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid Pricemore >>

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Additional information on 2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid

2-{4,5-Bis(4-Chlorophenyl)-4H-1,2,4-Triazol-3-Ylsulfanyl}Acetic Acid: A Comprehensive Overview

The compound with CAS No. 305337-58-0, known as 2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique chemical structure and potential uses in pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into its chemical properties, synthesis methods, applications, and recent research findings.

Chemical Structure and Properties

The molecular structure of 2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid is characterized by a triazole ring substituted with two 4-chlorophenyl groups and a sulfanyl (thioether) group attached to an acetic acid moiety. The triazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This arrangement imparts unique electronic properties to the molecule, making it highly reactive in certain chemical environments.

Recent studies have highlighted the importance of the triazole ring in determining the compound's reactivity and stability. The presence of the 4-chlorophenyl groups introduces steric hindrance and electron-withdrawing effects, which can influence the molecule's interaction with other compounds. The sulfanyl group further enhances the molecule's ability to participate in nucleophilic and electrophilic reactions.

Synthesis Methods

The synthesis of 2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid involves a multi-step process that typically begins with the preparation of the triazole intermediate. One common approach involves the reaction of 1H-1,2,4-triazole with 4-chlorophenyl groups under specific conditions to form the substituted triazole ring. This intermediate is then subjected to further reactions to introduce the sulfanyl and acetic acid moieties.

Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly synthesis routes for this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the final product. These methods not only reduce production costs but also align with current sustainability goals in the chemical industry.

Applications in Pharmaceuticals

One of the most promising applications of 2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid lies in the pharmaceutical sector. Its unique chemical properties make it an ideal candidate for drug development targeting various diseases. Recent research has focused on its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways.

In addition to its anti-inflammatory properties, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains. This dual functionality makes it a versatile candidate for developing new generations of antibiotics and antifungal drugs.

Applications in Agrochemicals

Beyond pharmaceuticals, 2-{4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid has found significant use in agrochemicals. Its ability to act as a plant growth regulator has been extensively studied. Recent findings suggest that it can enhance crop yields by promoting root development and improving nutrient uptake.

The compound's role as a herbicide has also been explored. Its selective action against certain weeds while being relatively harmless to crops makes it an attractive option for sustainable agriculture practices.

Recent Research Findings

Recent studies have shed light on new potential applications of 2-{4,5-bis(4-chlorophenyl)-4H-1

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